molecular formula C19H20ClN3O3 B4809934 [4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone

[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone

Cat. No.: B4809934
M. Wt: 373.8 g/mol
InChI Key: HYWLVQFHBSHOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone: is a complex organic compound featuring a piperazine ring substituted with a 3-chloro-2-methylphenyl group and a 2-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chloro-2-methylphenyl Group: The piperazine core is then reacted with 3-chloro-2-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chloro-2-methylphenyl group.

    Introduction of 2-Methyl-3-nitrophenyl Group: The final step involves the reaction of the intermediate with 2-methyl-3-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Medicine:

  • Potential applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

  • Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the nitro and chloro groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

    [4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone: can be compared to other piperazine derivatives such as:

Uniqueness:

  • The specific substitution pattern of the 3-chloro-2-methylphenyl and 2-methyl-3-nitrophenyl groups imparts unique chemical and biological properties to the compound, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name

[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-13-15(5-3-8-18(13)23(25)26)19(24)22-11-9-21(10-12-22)17-7-4-6-16(20)14(17)2/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWLVQFHBSHOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.